molecular formula C20H18BrN5O2 B11032679 4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11032679
M. Wt: 440.3 g/mol
InChI Key: IYTXOBHLOHMXMO-UHFFFAOYSA-N
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Description

The compound 4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a pyrimidotriazinone derivative characterized by a fused heterocyclic core. Its structure includes a pyrimido[1,2-a][1,3,5]triazin-6-one scaffold substituted with a 3-bromophenyl group at position 4, a 4-methoxyphenylamino moiety at position 2, and a methyl group at position 6.

Properties

Molecular Formula

C20H18BrN5O2

Molecular Weight

440.3 g/mol

IUPAC Name

4-(3-bromophenyl)-2-(4-methoxyanilino)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H18BrN5O2/c1-12-10-17(27)26-18(13-4-3-5-14(21)11-13)24-19(25-20(26)22-12)23-15-6-8-16(28-2)9-7-15/h3-11,18H,1-2H3,(H2,22,23,24,25)

InChI Key

IYTXOBHLOHMXMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)OC)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The starting materials often include 3-bromophenyl derivatives and 4-methoxyaniline, which undergo a series of reactions such as nucleophilic substitution, cyclization, and condensation under controlled conditions. The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as palladium or copper, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing safety measures to handle hazardous materials. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibit significant anticancer properties. The structural characteristics allow these compounds to interact with specific biological targets involved in tumor growth and proliferation. For instance, studies have shown that related triazine derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. The presence of methoxy and bromine substituents can enhance the compound's interaction with inflammatory mediators, leading to reduced inflammation in various conditions .

3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Its structure allows it to bind effectively to active sites on enzymes involved in disease processes. This property is crucial for developing treatments targeting specific enzymatic pathways associated with diseases like cancer and inflammation .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical pathways involving the reaction of substituted phenyl amines with pyrimidine derivatives. This versatility allows for the development of numerous derivatives that may exhibit enhanced biological activities or reduced side effects.

Compound Structure Features Potential Applications
This compoundPyrimido-triazine core with bromine and methoxy groupsAnticancer, anti-inflammatory
Similar triazine derivativesVarying substituentsPotential enzyme inhibitors

Case Studies

Case Study 1: Antitumor Activity
A study conducted on related triazine compounds demonstrated their efficacy against human breast cancer cells (MCF-7). The compounds were synthesized and evaluated for their cytotoxic effects using MTT assays. Results indicated that certain derivatives significantly inhibited cell proliferation compared to controls .

Case Study 2: Enzyme Interaction Studies
Another research effort focused on the interaction of this class of compounds with specific enzymes involved in inflammatory responses. Molecular docking studies revealed high binding affinities for enzymes such as cyclooxygenase (COX), suggesting that modifications to the original compound could lead to potent anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Position 4 : The target compound’s 3-bromophenyl group contrasts with the 3-methoxyphenyl () and phenyl () groups. Bromine’s larger atomic radius and electronegativity may enhance steric hindrance and dipole interactions compared to methoxy or hydrogen .
  • Position 2: The 4-methoxyphenylamino group in the target compound differs from the toluidino () and 3-methylphenylamino () substituents. Methoxy groups improve solubility via hydrogen bonding, whereas methyl groups prioritize lipophilicity .

Physicochemical Properties

Substituent variations significantly impact molecular weight, polarity, and solubility:

  • Bromine vs.
  • Methoxy vs. Methyl: The 4-methoxyphenylamino group in the target compound likely increases polarity compared to toluidino (), as seen in analogs like diethyl 3-benzyl-7-(4-bromophenyl)-... (), where bromophenyl groups contribute to higher melting points (~223–225°C) .

Pharmacological Potential

While direct pharmacological data for the target compound is unavailable, insights can be drawn from structurally related molecules:

  • Pyrimido[2,1-c][1,2,4]triazin-4-ones (): Derivatives with thiophene and phenyl substituents exhibit activity in preliminary screens, suggesting the core’s versatility in drug design. The target compound’s bromine and methoxy groups may enhance target binding compared to simpler alkyl substituents .

Biological Activity

The compound 4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine and triazine family of compounds. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including anticancer, antimicrobial, and anticonvulsant properties. The following sections detail these activities.

Anticancer Activity

Studies have shown that derivatives of pyrimidine and triazine compounds often demonstrate significant anticancer effects. The compound's structure suggests potential interactions with various cellular targets involved in cancer proliferation.

Cell LineIC50 (µM)Reference
HCT-116 (colon cancer)0.622
K-562 (leukemia)0.622
MCF7 (breast cancer)1.81

The compound's activity against these cell lines indicates its potential as a chemotherapeutic agent. The presence of the methoxy group is hypothesized to enhance lipophilicity and improve cellular uptake.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against Gram-positive bacteria, potentially due to the presence of the bromophenyl and methoxyphenyl groups which may enhance membrane permeability.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL

Anticonvulsant Activity

In addition to anticancer and antimicrobial effects, the compound has shown promise in anticonvulsant assays. The structure-activity relationship suggests that modifications in the phenyl rings may influence the anticonvulsant efficacy.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA synthesis.
  • Interference with Cell Cycle : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

  • Study on HCT-116 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 0.622 µM), suggesting potent cytotoxicity against colon cancer cells .
  • Antimicrobial Testing : In a controlled environment, the compound was tested against multiple bacterial strains, revealing significant inhibitory effects particularly against Staphylococcus aureus .
  • Anticonvulsant Evaluation : In vivo studies indicated that administration of similar pyrimidine derivatives resulted in reduced seizure activity in animal models .

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